Cas no 67287-49-4 (2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine)

67287-49-4 structure
商品名:2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine
2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine 化学的及び物理的性質
名前と識別子
-
- 5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
- PDSP2_001508
- NCGC00015299-04
- SCHEMBL469578
- 1-phenyl-2,3,4,5-tetrahydro-1h-3-benzazepine-7,8-diol
- CHEBI:131801
- SDCCGSBI-0050421.P002
- NCGC00015299-06
- 1-Phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol(SKF 38393)
- 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine
- BCP16347
- (+/-)- SKF 38393
- BDBM50004923
- NCGC00015299-05
- BRD-A88548664-001-02-3
- NCGC00024875-04
- SK&F-383933
- DTXSID10894836
- NCGC00015299-07
- ()-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol; ()-SKF 38393; 2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol; 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine
- AKOS040749511
- GTPL935
- 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-
- BSPBio_002384
- SKF 38393
- CCG-204528
- R(+)SKF38393
- SK-38393
- BPBio1_001229
- SK-383933
- (+/-)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol; (+/-)-SKF 38393; 2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol; 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine
- SKF-38,393
- BRN 1543419
- SKF-38393
- SKF-38393, (+/-)-
- 1-Phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol (SK&F 38393)
- 67287-49-4
- PDSP1_001524
- Lopac0_000436
- UNII-R7TF327S2C
- NCGC00024875-03
- (+/-)-SKF-38393
- 1-Phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol; hydrochloride(SKF 38393)
- 2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol
- 5-21-05-00258 (Beilstein Handbook Reference)
- cid_147514
- Biomol-NT_000034
- (+/-)-1-phenyl-2,3,4,5-tetrahydro-(1h)-3-benzazepine-7,8-diol
- SK&F-38393
- 1-Phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol
- SK&F 38393
- NCGC00015299-11
- CHEMBL286080
- SKF-38393 free base
- 67287-49-4 (free base)
- L000563
- BRD-A88548664-004-02-7
- (A+/-)-SKF-38393 hydrochloride
- NCG-C00093856-01
- NCGC00015299-03
- Q7390598
- NCGC00024875-02
- RS(+/-)SKF 383931-Phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol
- R7TF327S2C
- SKF38393
- CHEBI:110200
- DB-217527
- SPECTRUM1505101
- 6-PHENYL-4-AZOBICYCLO[5.4.0]UNDECA-7,9,11-TRIENE-9,10-DIOL
- BRD-A88548664-004-01-9
- (+-)-SKF 38393
- SKF 38,393
- (RS)-SKF 38393
- rac-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
- CHEBI:131793
-
- インチ: InChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2
- InChIKey: JUDKOGFHZYMDMF-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2CNCCC3=CC(=C(C=C32)O)O
計算された属性
- せいみつぶんしりょう: 255.125928785g/mol
- どういたいしつりょう: 255.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 52.5Ų
2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine 関連文献
-
1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
67287-49-4 (2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine) 関連製品
- 1824102-43-3({5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine)
- 2138246-61-2(1H-1,2,3-Triazole-5-carboxylic acid, 4-(1-ethyl-3-methylbutyl)-, ethyl ester)
- 2137615-04-2(5-(4-Chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline)
- 69316-09-2(3,5-Dichlorobenzoylacetonitrile)
- 2680829-48-3(tert-butyl N-(5-bromopyrimidin-2-yl)-N-(pyridin-4-yl)methylcarbamate)
- 2742653-54-7(Quinoxalin-6-ylmethanamine dihydrochloride)
- 331980-19-9(2-Amino-5-butyl-4-(3,4-dimethoxy-phenyl)-6-phenyl-nicotinonitrile)
- 496797-49-0(N'-(oxolan-2-yl)methyl-N-(thiophen-2-yl)methylethanediamide)
- 2197241-76-0((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone)
- 2137597-50-1(1-Propanone, 1-(octahydro-4H-pyrrolo[3,2-b]pyridin-4-yl)-)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
